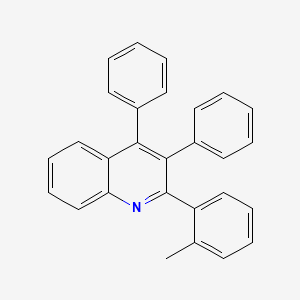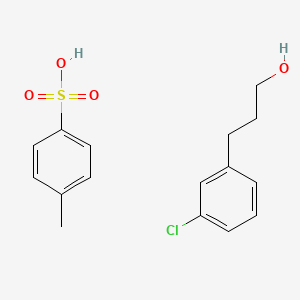
3-(3-Chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of propanol, featuring a chlorophenyl group attached to the propanol chain. 4-Methylbenzenesulfonic acid , also known as p-toluenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-(3-Chlorophenyl)propan-1-ol: can be synthesized through the reduction of 3-(3-chlorophenyl)propanoic acid using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
4-Methylbenzenesulfonic acid: is typically produced by sulfonation of toluene with sulfuric acid or oleum.
Industrial Production Methods:
3-(3-Chlorophenyl)propan-1-ol: is produced on an industrial scale by the catalytic hydrogenation of 3-(3-chlorophenyl)propanoic acid.
4-Methylbenzenesulfonic acid: is manufactured by the sulfonation of toluene using sulfur trioxide in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Chlorophenyl)propan-1-ol can be oxidized to 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 3-(3-chlorophenyl)propan-1-amine using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group in 3-(3-Chlorophenyl)propan-1-ol can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propan-1-amine.
Substitution: 3-(3-Chlorophenyl)propyl chloride.
Scientific Research Applications
Chemistry:
3-(3-Chlorophenyl)propan-1-ol: is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
4-Methylbenzenesulfonic acid: is widely used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology:
3-(3-Chlorophenyl)propan-1-ol: is used in the study of enzyme inhibition and receptor binding.
4-Methylbenzenesulfonic acid: is used in the preparation of sulfonamide drugs.
Medicine:
3-(3-Chlorophenyl)propan-1-ol: is investigated for its potential therapeutic effects in treating certain neurological disorders.
4-Methylbenzenesulfonic acid: is used in the formulation of various pharmaceutical products.
Industry:
3-(3-Chlorophenyl)propan-1-ol: is used in the production of specialty chemicals and polymers.
4-Methylbenzenesulfonic acid: is used as a catalyst in the production of detergents and surfactants.
Mechanism of Action
3-(3-Chlorophenyl)propan-1-ol:
Molecular Targets: It interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in neurotransmission and signal transduction.
4-Methylbenzenesulfonic acid:
Comparison with Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the para position.
3-(2-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom at the ortho position.
4-Methylbenzenesulfonamide: Similar to 4-methylbenzenesulfonic acid but with an amide group instead of a hydroxyl group.
Uniqueness:
3-(3-Chlorophenyl)propan-1-ol: The meta position of the chlorine atom provides unique reactivity and interaction with biological targets.
4-Methylbenzenesulfonic acid: Its strong acidic nature and ability to act as a catalyst in various organic reactions make it highly valuable in industrial applications.
Properties
CAS No. |
61220-44-8 |
|---|---|
Molecular Formula |
C16H19ClO4S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11ClO.C7H8O3S/c10-9-5-1-3-8(7-9)4-2-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5,7,11H,2,4,6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
JOBKAVAQRPFEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)Cl)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


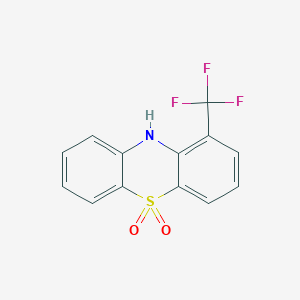
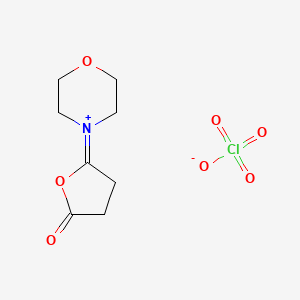
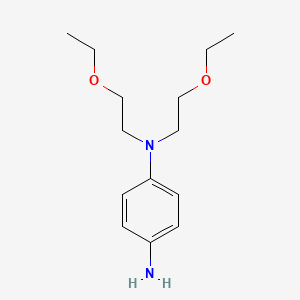
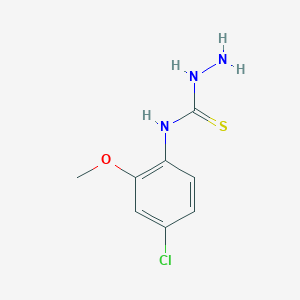

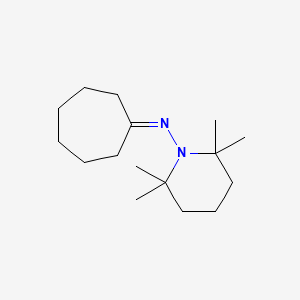
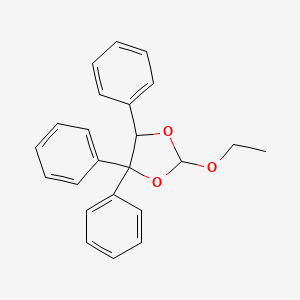

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
